

Application Notes and Protocols for the Characterization of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-3-methylcarbazole**

Cat. No.: **B1250629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the characterization of **2-Methoxy-3-methylcarbazole**, a crucial scaffold in medicinal chemistry and materials science. This document outlines detailed experimental protocols for synthesis and spectroscopic analysis, presents quantitative data in a clear tabular format, and includes visualizations to aid in understanding the experimental workflows.

Physicochemical Properties

2-Methoxy-3-methylcarbazole ($C_{14}H_{13}NO$) is an aromatic heterocyclic compound with a molecular weight of approximately 211.26 g/mol .^[1] Its structure, featuring a methoxy and a methyl group on the carbazole core, influences its solubility, reactivity, and spectroscopic properties.

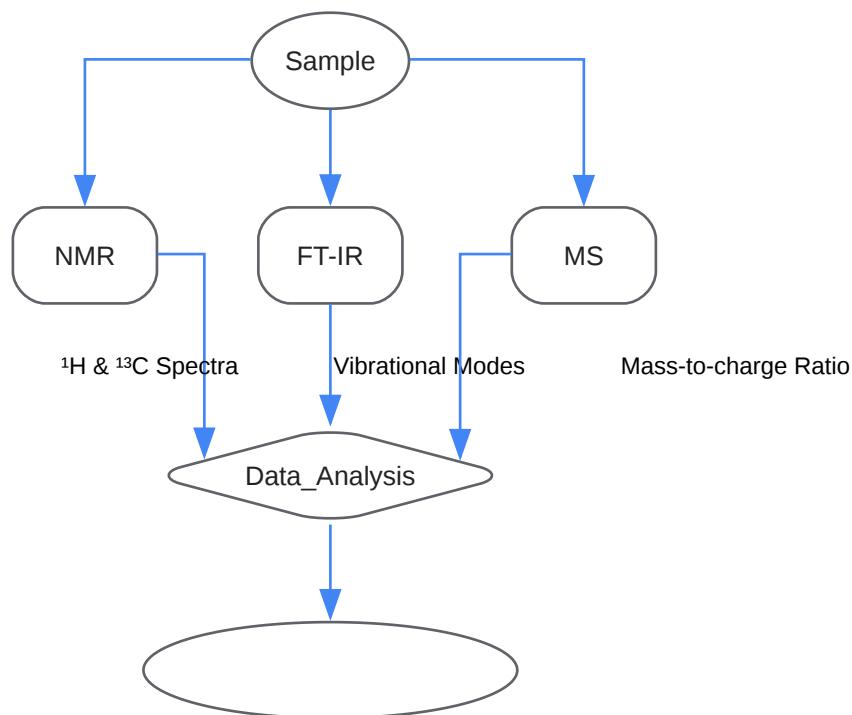
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ NO	[1]
Average Molecular Weight	211.2591 g/mol	[1]
Monoisotopic Molecular Weight	211.099714043 Da	[1]
CAS Number	24224-28-0	[1]

Synthesis of 2-Methoxy-3-methylcarbazole

A plausible synthetic route for **2-Methoxy-3-methylcarbazole** is the Borsche-Drechsel cyclization, a classic method for preparing carbazole derivatives. This involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by an acid-catalyzed cyclization and subsequent aromatization.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methoxy-3-methylcarbazole** via Borsche-Drechsel cyclization.


Experimental Protocol: Synthesis

- Condensation: Dissolve 4-methoxy-3-methylphenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

- Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone can be purified by recrystallization from ethanol.
- Cyclization: Add the purified hydrazone to a solution of polyphosphoric acid or a mixture of acetic acid and sulfuric acid. Heat the mixture at 100-140°C for 1-3 hours.
- Work-up and Isolation of Tetrahydrocarbazole: Pour the cooled reaction mixture onto ice-water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude tetrahydrocarbazole intermediate by column chromatography on silica gel.
- Aromatization: Dissolve the purified tetrahydrocarbazole in a suitable solvent like toluene or xylene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C). Heat the mixture at reflux until the reaction is complete (monitored by TLC).
- Final Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude **2-Methoxy-3-methylcarbazole** by column chromatography to obtain the final product.

Spectroscopic Characterization

The structural elucidation of **2-Methoxy-3-methylcarbazole** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **2-Methoxy-3-methylcarbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of purified **2-Methoxy-3-methylcarbazole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to 0-12 ppm.
 - Use a standard 30° pulse sequence.

- Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
- Set a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the spectral width to 0-160 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	s	1H	N-H
~7.9-7.2	m	5H	Aromatic protons
~3.90	s	3H	$-\text{OCH}_3$
~2.30	s	3H	$-\text{CH}_3$

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~140-110	Aromatic carbons
~145	C-O (methoxy attached)
~56	-OCH ₃
~16	-CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- **Instrumentation:** Record the spectrum using an FT-IR spectrometer.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹.
- **Data Processing:** Perform a background correction using a spectrum of the pure KBr pellet or salt plate.

Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400	N-H stretch	Carbazole N-H
~3100-3000	C-H stretch	Aromatic C-H
~2950-2850	C-H stretch	Aliphatic C-H (methyl & methoxy)
~1600-1450	C=C stretch	Aromatic ring
~1250-1200	C-O stretch	Aryl-alkyl ether
~1200-1100	C-N stretch	Aromatic amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ for ESI or M^+ for EI) and characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
212.1070	[M+H] ⁺
234.0889	[M+Na] ⁺
196.0759	[M+H - CH ₃] ⁺
181.0865	[M+H - OCH ₃] ⁺

Note: The predicted spectral data provided in the tables are for illustrative purposes and should be confirmed with experimental data. The exact chemical shifts and fragmentation patterns may vary depending on the experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 2-Methoxy-3-methylcarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250629#step-by-step-guide-to-2-methoxy-3-methylcarbazole-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com